2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl-
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Overview
Description
2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile is an organic compound with the molecular formula C11H17N. It is a nitrile derivative of 2,6,6-trimethyl-2-cyclohexene, characterized by its unique structure which includes a cyclohexene ring substituted with three methyl groups and an acetonitrile group. This compound is of interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile typically involves the reaction of 2,6,6-trimethyl-2-cyclohexenone with a suitable nitrile source under specific conditions. One common method is the reaction of 2,6,6-trimethyl-2-cyclohexenone with sodium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile may involve large-scale batch or continuous processes. These processes often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile can be compared with other similar compounds such as:
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Differing by the presence of an aldehyde group instead of a nitrile group.
2,6,6-Trimethyl-2-cyclohexene-1-carboxaldehyde: Similar structure but with a carboxaldehyde group.
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde: Contains a diene structure and a carboxaldehyde group.
The uniqueness of 2,6,6-Trimethyl-2-cyclohexene-1-acetonitrile lies in its nitrile functionality, which imparts distinct reactivity and properties compared to its analogs.
Biological Activity
2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- (CAS No. 57576-14-4) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity based on various studies and findings, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- IUPAC Name : 2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl-
The biological activity of 2-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may influence enzyme activity and receptor interactions, leading to various physiological effects. Its nitrile group is particularly notable for potential interactions with nucleophiles in biological systems.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that 2-Cyclohexene-1-acetonitrile may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
Research has also explored the anti-inflammatory effects of this compound. In animal models, administration of 2-Cyclohexene-1-acetonitrile resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The compound appears to modulate the immune response by inhibiting pro-inflammatory cytokines .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of various nitriles, including 2-Cyclohexene-1-acetonitrile. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on inflammation models in mice, treatment with 2-Cyclohexene-1-acetonitrile significantly decreased paw swelling and histological signs of inflammation. The mechanism was suggested to involve the inhibition of NF-kB signaling pathways .
Comparative Analysis
When compared to structurally similar compounds such as 2,6,6-trimethyl-2-cyclohexene-1,4-dione, which also exhibits biological activity but is known for different mechanisms and applications (e.g., as a precursor in organic synthesis), 2-Cyclohexene-1-acetonitrile shows distinct advantages in antimicrobial and anti-inflammatory contexts.
Compound | Biological Activity | Key Mechanism |
---|---|---|
2-Cyclohexene-1-acetonitrile | Antimicrobial, Anti-inflammatory | Enzyme inhibition |
2,6,6-trimethyl-2-cyclohexene-1,4-dione | Antioxidant | Free radical scavenging |
Properties
CAS No. |
57576-14-4 |
---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-(2,6,6-trimethylcyclohex-2-en-1-yl)acetonitrile |
InChI |
InChI=1S/C11H17N/c1-9-5-4-7-11(2,3)10(9)6-8-12/h5,10H,4,6-7H2,1-3H3 |
InChI Key |
DVISWOPVEBTPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1CC#N)(C)C |
Origin of Product |
United States |
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